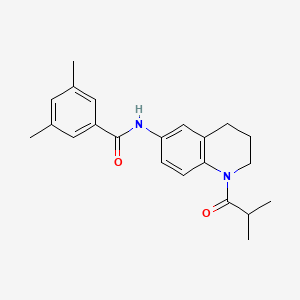

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide

Description

Properties

IUPAC Name |

3,5-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-14(2)22(26)24-9-5-6-17-13-19(7-8-20(17)24)23-21(25)18-11-15(3)10-16(4)12-18/h7-8,10-14H,5-6,9H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONPQXIHCLYLAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticonvulsant properties, kinase inhibition, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound has the molecular formula and features a tetrahydroquinoline core, which is known for its presence in various natural products and pharmaceuticals. The unique combination of functional groups, including the isobutyryl group and the benzamide moiety, contributes to its distinct chemical and biological properties.

Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant effects. A study published in Bioorganic & Medicinal Chemistry demonstrated that this compound showed potent anticonvulsant activity in a maximal electroshock seizure (MES) model in mice. This finding suggests potential therapeutic applications for epilepsy treatment. However, further research is necessary to elucidate the mechanisms of action involved in its anticonvulsant properties.

Kinase Inhibition

Another area of interest is the compound's activity as a kinase inhibitor. A study published in the European Journal of Medicinal Chemistry identified moderate inhibitory effects against several kinases, including Aurora A kinase and Bruton's tyrosine kinase (BTK). These findings indicate potential therapeutic applications in diseases associated with dysregulated kinase activity, such as certain cancers. Further investigations are needed to assess the selectivity and efficacy of this compound as a kinase inhibitor.

Comparative Analysis with Similar Compounds

To better understand the biological profile of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table comparing this compound with other related derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide | Methoxy group on benzamide | Altered reactivity and potential biological activity |

| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide | Two methoxy groups | Enhanced solubility and modified interaction profiles |

| 7-Nitro-1,2,3,4-tetrahydroquinoline | Nitro group instead of acyl | Different electronic properties affecting reactivity |

This comparative analysis highlights how variations in functional groups can influence the biological activity and pharmacological profiles of these compounds.

The mechanism of action for this compound remains to be fully elucidated. However, studies suggest that its structural similarities to biologically active molecules allow it to interact with various biological targets. These interactions may lead to enzyme inhibition or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Analogues

The following compounds share partial structural homology with the target molecule, particularly in the benzamide or heterocyclic components:

Table 1: Key Structural and Functional Comparisons

*Calculated from molecular formulas where explicit data was unavailable.

Critical Analysis of Structural Differences

Substituent Effects on Target Engagement

- Hydroxycarbamoyl/Hydroxyamino Groups: Compounds like 6j, 1x, and LMK-235 incorporate zinc-binding groups (e.g., hydroxycarbamoyl or hydroxyamino), which are critical for histone deacetylase (HDAC) inhibition .

- Isobutyryl vs.

Core Structure Implications

- Tetrahydroquinoline vs. Tetrazole/Peptoid Scaffolds: The rigid tetrahydroquinoline core may confer stronger binding affinity to planar binding pockets (e.g., kinase active sites), whereas 6j’s tetrazole ring could enhance metabolic stability .

Pharmacokinetic and Physicochemical Properties

- Melting Points : The target compound’s melting point is unspecified, but analogs like 6j (98°C) and 1x (181°C) exhibit significant variation, likely due to differences in crystallinity and hydrogen-bonding capacity .

- Solubility : The absence of polar Zn-binding groups in the target compound may reduce aqueous solubility compared to LMK-235 or 1x , which possess ionizable hydroxamic acid moieties .

Q & A

Q. What are the optimal synthetic routes for N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide, and how can purity be validated?

Methodological Answer: The compound can be synthesized via multicomponent reactions involving isocyanides, formaldehyde, and substituted benzoic acids. For example:

- Key reagents : 3,5-dimethylbenzoic acid, isobutyryl chloride, and tetrahydroquinoline derivatives.

- Procedure : Condensation under reflux in 1,4-dioxane or DMF, followed by purification via recrystallization (ethanol/water) or column chromatography .

- Purity validation :

Q. How is the structural conformation of this compound characterized in crystallographic studies?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsional parameters. For example, the isobutyryl group’s dihedral angle with the tetrahydroquinoline ring can reveal steric effects .

- NMR spectroscopy :

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide or tetrahydroquinoline) influence histone deacetylase (HDAC) inhibition?

Methodological Answer:

- Structure-activity relationship (SAR) studies :

- Replace the isobutyryl group with cyclohexyl or benzyl moieties to assess steric bulk’s impact on enzyme binding (e.g., IC50 shifts from nM to µM ranges) .

- Introduce electron-withdrawing groups (e.g., -F) on the benzamide to enhance hydrogen bonding with HDAC catalytic sites, as shown in analogues with 4-fluorobenzyl substituents .

- Binding mode analysis : Molecular docking (e.g., AutoDock Vina) using HDAC crystal structures (PDB: 4LX6) to predict Zn²⁺ coordination and hydrophobic pocket interactions .

Q. What experimental strategies resolve contradictions in toxicity profiles between in vitro and in vivo models?

Methodological Answer:

- In vitro toxicity : Assess using MTT assays on HEK293 or HepG2 cells. For example, analogues with H335 (respiratory irritation) warnings in safety data sheets correlate with reduced cell viability at >50 µM .

- In vivo cross-validation :

- Acute oral toxicity (OECD 423) : Dose-dependent effects (e.g., LD50 > 2000 mg/kg in rodents) to reconcile discrepancies with in vitro data .

- Metabolic profiling : LC-MS/MS to identify hepatotoxic metabolites (e.g., quinoline ring oxidation products) .

Q. How can the compound’s stability under physiological conditions be optimized for pharmacological studies?

Methodological Answer:

- Degradation studies :

- Prodrug design : Introduce ester-protected hydroxamic acids (e.g., acetylated derivatives) to enhance plasma stability .

Critical Analysis of Contradictions

- Synthetic yield variability : Discrepancies in yields (58–91% for similar compounds) may arise from isocyanide purity or solvent choice (DMF vs. dioxane) . Optimize reaction time and temperature gradients.

- Enzyme selectivity : While LMK235 analogues show HDAC6 selectivity, off-target effects (e.g., HDAC1 inhibition) require isoform-specific assays (e.g., fluorogenic substrates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.